molecular formula C17H16ClNO B14591801 3-(4-Chlorophenyl)-3-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one CAS No. 61139-58-0

3-(4-Chlorophenyl)-3-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14591801
CAS No.: 61139-58-0
M. Wt: 285.8 g/mol
InChI Key: DQAYQLHIPYNHLA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and isopropylamine.

    Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.

    Cyclization: The intermediate compound is then cyclized under specific conditions to form the isoindolone ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

3-(4-Chlorophenyl)-3-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-(methyl)-2,3-dihydro-1H-isoindol-1-one
  • 3-(4-Chlorophenyl)-3-(ethyl)-2,3-dihydro-1H-isoindol-1-one
  • 3-(4-Chlorophenyl)-3-(butyl)-2,3-dihydro-1H-isoindol-1-one

Uniqueness

3-(4-Chlorophenyl)-3-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity and affect its interaction with biological targets.

Properties

CAS No.

61139-58-0

Molecular Formula

C17H16ClNO

Molecular Weight

285.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-propan-2-yl-2H-isoindol-1-one

InChI

InChI=1S/C17H16ClNO/c1-11(2)17(12-7-9-13(18)10-8-12)15-6-4-3-5-14(15)16(20)19-17/h3-11H,1-2H3,(H,19,20)

InChI Key

DQAYQLHIPYNHLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C2=CC=CC=C2C(=O)N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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